Cas no 157014-35-2 (6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one)

6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one 化学的及び物理的性質
名前と識別子
-
- 2-BROMO-1-(2-FLUORO-4-METHOXYPHENYL)ETHANONE
- 2-FLUORO-4-METHOXYPHENACYL BROMIDE
- 2-bromo-(2-fluoro-4-methoxyphenyl)ethane-1-one
- 2-Bromo-1-(2-Fluoro-4-Methoxyphenyl)Ethan-1-One
- 2-Bromo-2'-fluoro-4'-methoxyacetophenone
- 4-(Bromoacetyl)-3-fluoroanisole
- AM767
- 2-broMo-2'-fluoro-4'-Methoxyacetphenone
- Ethanone, 2-bromo-1-(2-fluoro-4-methoxyphenyl)-
- 2-Bromo-2'-fluoro-4'-methoxyacetophenone, 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one, 4-(Bromoacetyl)-3-fluoroanisole
- 6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one
- 2-Fluoro-4-methoxyphenacylbromide97%
- 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone, AldrichCPR
- DTXSID10408518
- AKOS003679989
- 2-bromo-1-(2-fluoro-4-methoxy-phenyl)ethanone
- AS-46265
- OKLFPKDKQYVRNJ-UHFFFAOYSA-N
- DB-064155
- MFCD03730100
- CL9263
- SCHEMBL2100809
- ALBB-033788
- SY239151
- J-009366
- 157014-35-2
- CS-0212039
-
- MDL: MFCD32696996
- インチ: InChI=1S/C9H8BrFO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3
- InChIKey: OKLFPKDKQYVRNJ-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=C(C=C1)C(=O)CBr)F
計算された属性
- せいみつぶんしりょう: 245.96900
- どういたいしつりょう: 245.96917g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.521
- ふってん: 293.6°C at 760 mmHg
- フラッシュポイント: 131.3°C
- 屈折率: 1.536
- PSA: 26.30000
- LogP: 2.41190
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one セキュリティ情報
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1536-1G |
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one |
157014-35-2 | 95% | 1g |
¥ 600.00 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282709-5g |
2-Fluoro-4-methoxyphenacyl bromide |
157014-35-2 | 98% | 5g |
¥3099 | 2023-04-15 | |
TRC | F597520-100mg |
2-Fluoro-4-methoxyphenacyl Bromide |
157014-35-2 | 100mg |
$64.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D621458-5G |
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one |
157014-35-2 | 97% | 5g |
$310 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1536-10g |
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one |
157014-35-2 | 95% | 10g |
¥2845.0 | 2024-04-23 | |
Crysdot LLC | CD12137648-5g |
2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone |
157014-35-2 | 95+% | 5g |
$333 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1536-25g |
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one |
157014-35-2 | 95% | 25g |
¥6253.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1536-100g |
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one |
157014-35-2 | 95% | 100g |
¥18073.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1536-1g |
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one |
157014-35-2 | 95% | 1g |
¥480.0 | 2024-04-23 | |
Aaron | AR001PUB-1g |
Ethanone, 2-bromo-1-(2-fluoro-4-methoxyphenyl)- |
157014-35-2 | 98% | 1g |
$75.00 | 2025-01-21 |
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one 関連文献
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-oneに関する追加情報
Introduction to 6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one (CAS No. 157014-35-2)
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. The presence of both bromo and fluoro substituents, combined with the acetyl and carbonyl functionalities, makes this molecule a promising candidate for further exploration in drug discovery and development. This introduction aims to provide a comprehensive overview of the compound’s chemical properties, synthetic pathways, and its potential applications in modern pharmaceutical research.
The molecular structure of 6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one consists of a cyclohexadienone core, which is a well-known scaffold in medicinal chemistry for its ability to interact with biological targets. The bromo and fluoro atoms introduce electrophilic centers that can be further functionalized, while the acetyl group provides a site for derivatization into more complex molecules. This combination of features makes the compound an attractive intermediate for the synthesis of novel therapeutic agents.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the bromo and fluoro substituents with high regioselectivity. These methods not only improve yield but also minimize byproduct formation, making the process more environmentally friendly and economically viable.
The pharmacological potential of 6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one has been explored in several preclinical studies. Its structural motif is reminiscent of known bioactive compounds that target various disease pathways, including inflammation, cancer, and neurological disorders. The fluoro-substituent, in particular, is known to enhance metabolic stability and binding affinity to biological targets, making it a valuable feature in drug design.
In the context of oncology research, 6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one has been investigated as a potential inhibitor of kinases involved in tumor growth and progression. Kinases are critical enzymes that regulate many cellular processes, and their overactivity is often associated with cancer development. By targeting these kinases, compounds like 6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one could potentially disrupt cancer cell signaling pathways and induce apoptosis.
Furthermore, the compound’s ability to modulate immune responses has also been a focus of recent studies. Immune checkpoint inhibitors have revolutionized cancer therapy by enhancing T-cell activity against tumor cells. The structural features of 6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one suggest that it may interact with immune receptors or modulate cytokine production, thereby influencing immune surveillance and tumor rejection.
The synthesis of derivatives of 6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one has also been explored as a means to enhance its pharmacological activity. For example, replacing the acetyl group with other functional groups such as amides or esters can alter the compound’s solubility and bioavailability. Additionally, introducing additional heterocyclic rings or aromatic moieties can expand its binding interactions with biological targets.
The role of computational chemistry in optimizing the structure-function relationship of 6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one cannot be overstated. Molecular modeling techniques have been used to predict binding affinities and identify key interactions between the compound and its biological targets. These predictions guide experimental efforts by highlighting regions for structural modification that are likely to improve potency and selectivity.
In conclusion, 6-bromo - 6 - fluoro - 4 - ( 2 - methoxyacetyl) - cyclohexa - 2 , 4 - dien - 1 - one (CAS No. 157014 - 35 - 2) represents a versatile scaffold with significant potential in medicinal chemistry. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs targeting various diseases. As synthetic methodologies continue to evolve and our understanding of biological mechanisms deepens, this compound is poised to play a crucial role in the development of next-generation therapeutics.
157014-35-2 (6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one) 関連製品
- 1004392-57-7(4-methoxy-1-(4-methylphenyl)-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyridazine-3-carboxamide)
- 96-49-1(Ethylene Carbonate)
- 2566169-34-2(Benzoic acid, 5-amino-4-ethoxy-2-(trifluoromethyl)-)
- 2228734-57-2(2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine)
- 2268-17-9(2,4,6-Trifluorophenol)
- 256420-27-6(4-Methyl-1,2,3thiadiazole-5-carbothioic acid amide)
- 1545421-16-6(3H-1,2,4-Triazole-3-thione, 5-cyclopentyl-4-cyclopropyl-2,4-dihydro-)
- 1261465-91-1(4-(2-(Trifluoromethoxy)phenyl)nicotinaldehyde)
- 441290-29-5(4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide)
- 689747-99-7(ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate)
